molecular formula C21H18FN5O3S B6583628 N-(4-ethoxyphenyl)-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide CAS No. 1114902-90-7

N-(4-ethoxyphenyl)-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide

Cat. No.: B6583628
CAS No.: 1114902-90-7
M. Wt: 439.5 g/mol
InChI Key: CHLCPTJRKXAKBZ-UHFFFAOYSA-N
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Description

This compound features a triazolopyridazine core substituted at the 6-position with a 3-fluorophenylsulfanyl group and at the 2-position with an N-(4-ethoxyphenyl)acetamide moiety. Its synthesis likely involves nucleophilic substitution and coupling reactions, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[6-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3S/c1-2-30-16-8-6-15(7-9-16)23-19(28)13-26-21(29)27-18(24-26)10-11-20(25-27)31-17-5-3-4-14(22)12-17/h3-12H,2,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLCPTJRKXAKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Phenyl Ring

N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-methylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl}acetamide ()
  • Key Differences :
    • Acetamide phenyl: 3-chloro-4-methoxyphenyl (vs. 4-ethoxyphenyl).
    • Sulfanyl group: 4-methylphenyl (vs. 3-fluorophenyl).
  • Impact: Chlorine (electron-withdrawing) and methoxy (electron-donating) on the phenyl may reduce solubility compared to the ethoxy group.
2-{[3-(4-Ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()
  • Key Differences :
    • Acetamide phenyl: 4-fluorophenyl (vs. 4-ethoxyphenyl).
  • Impact :
    • Fluorine’s electron-withdrawing nature may enhance metabolic stability but reduce solubility compared to ethoxy.
    • Retains the 3-ethoxyphenyl-triazolopyridazine core, suggesting similar synthetic pathways but divergent pharmacokinetics .

Modifications to the Sulfanyl Group

N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()
  • Key Differences :
    • Core structure: Triazole-pyrazine (vs. triazolopyridazine).
    • Sulfanyl group: Linked to a pyrazine-containing triazole.
  • Altered core may affect binding specificity compared to the triazolopyridazine scaffold .
2-{[6-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide ()
  • Key Differences :
    • Sulfanyl group: 4-fluorophenyl (vs. 3-fluorophenyl).
    • Acetamide phenyl: 4-(trifluoromethoxy)phenyl (vs. 4-ethoxyphenyl).
  • Impact :
    • Trifluoromethoxy is strongly electron-withdrawing, enhancing stability but possibly reducing bioavailability.
    • Para-fluorine on the sulfanyl group may optimize target engagement compared to meta-substitution .

Core Structure Modifications

2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide ()
  • Key Differences :
    • Core: Lacks the sulfanyl group; methyl substitution at the triazolopyridazine 3-position.
  • Absence of sulfanyl may limit interactions with cysteine-rich enzymatic targets .

Research Implications

  • Bioactivity : The 3-fluorophenylsulfanyl group in the target compound likely enhances interactions with enzymes or receptors via halogen bonding, distinguishing it from methyl or unsubstituted analogs.
  • Synthetic Feasibility : Ethoxy and fluorine substituents may require optimized reaction conditions (e.g., anhydrous K₂CO₃ in acetone; ) to achieve high yields.
  • Pharmacokinetics : Ethoxy’s balance of hydrophobicity and electron donation may improve oral bioavailability compared to trifluoromethoxy or chloro-methoxy variants .

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